molecular formula C7H9N5O4 B14148521 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate CAS No. 91773-38-5

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate

Cat. No.: B14148521
CAS No.: 91773-38-5
M. Wt: 227.18 g/mol
InChI Key: RQPGRJDKRGIUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a cyclohexadienone ring, which is further stabilized by a nitrate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate typically involves the reaction of hydrazinecarboximidamide with a cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a nitrate source to form the nitrate salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. Its effects are mediated through the formation of reactive intermediates, which can induce changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate is unique due to its specific structural features and the presence of the nitrate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

91773-38-5

Molecular Formula

C7H9N5O4

Molecular Weight

227.18 g/mol

IUPAC Name

1-(4-hydroxyphenyl)iminoguanidine;nitric acid

InChI

InChI=1S/C7H8N4O.HNO3/c8-7(9)11-10-5-1-3-6(12)4-2-5;2-1(3)4/h1-4,12H,(H3,8,9);(H,2,3,4)

InChI Key

RQPGRJDKRGIUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC(=N)N)O.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.